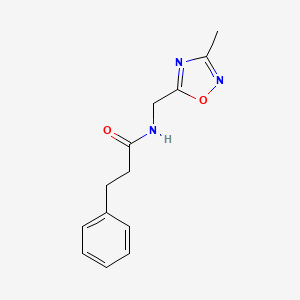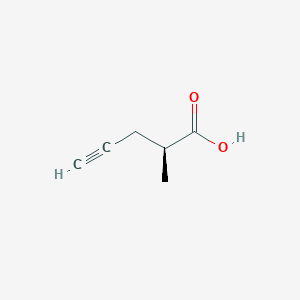![molecular formula C15H14N4OS B2801184 N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide CAS No. 2380057-22-5](/img/structure/B2801184.png)
N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide, also known as MTTC, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. MTTC is a synthetic molecule that belongs to the class of triazole-containing compounds, which have been shown to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of certain kinases, which are involved in signal transduction pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. In vivo studies have shown that N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide can inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide is its broad-spectrum activity against various pathogens and cancer cells. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for research on N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide. One area of interest is the optimization of its chemical structure to improve its efficacy and reduce its toxicity. Another area of interest is the development of novel drug delivery systems for N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide, which can improve its bioavailability and target specific tissues. Additionally, further studies are needed to elucidate the mechanism of action of N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide and its potential applications in various diseases.
合成法
N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide can be synthesized using a multi-step synthetic route. The first step involves the synthesis of 4-methylphenyl hydrazine, which is then reacted with ethyl 2-bromoacetate to form the corresponding ester. The ester is then hydrolyzed to yield the carboxylic acid, which is further reacted with thiophene-2-carbonyl chloride in the presence of triethylamine to form the desired product, N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide.
科学的研究の応用
N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. It has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, viral infections, and bacterial infections.
特性
IUPAC Name |
N-[[1-(4-methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-11-4-6-13(7-5-11)19-10-12(17-18-19)9-16-15(20)14-3-2-8-21-14/h2-8,10H,9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBQASMQEXQNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

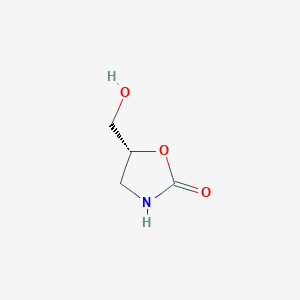

![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2801103.png)
![6-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2801104.png)
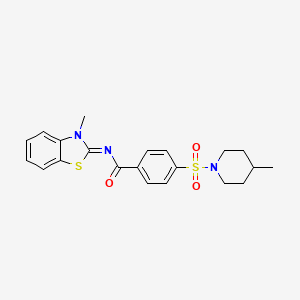
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2801107.png)

methyl}quinolin-8-ol](/img/structure/B2801111.png)
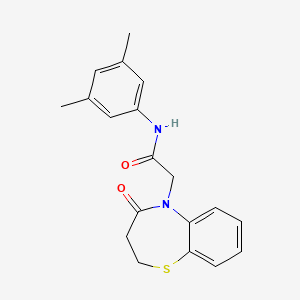

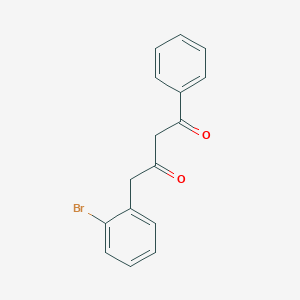
![7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2801121.png)
